(1-oxo-2H-isoquinolin-5-yl) benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Isoquinoline derivatives, akin to "(1-oxo-2H-isoquinolin-5-yl) benzoate," are synthesized through various methods. For instance, the synthesis of benzofuro[3,2-c]isoquinoline derivatives involves the condensation reaction of methyl 2-(chloromethyl)-benzoate with substituted salicylonitriles, followed by intramolecular cyclization using potassium tert-butoxide, showcasing a method that might be adapted for the synthesis of our compound of interest (Kalugin & Shestopalov, 2011).
Molecular Structure AnalysisThe molecular structure of isoquinoline derivatives can be analyzed through techniques such as X-ray diffraction. For example, a study on a related compound, 15-(1-benzyl-1H-imidazol-5-yl)-9,10-dimethoxy-12,13-dihydro-7aH,15H-naphto[1′,2′:5,6][1,3]oxazino[2,3-a]isoquinoline, revealed a triclinic crystal system with specific bond lengths and angles, which are standard for this class of compounds (Osyanin et al., 2015). These findings could provide insights into the structural characteristics of "(1-oxo-2H-isoquinolin-5-yl) benzoate."
Chemical Reactions and Properties
Isoquinoline derivatives undergo various chemical reactions, highlighting their reactivity and functional applicability. A study on the synthesis of spiro[benzo[d][1,3]oxazine-4,4'-isoquinoline]s through a [4+1+1] annulation process illustrates the potential for creating structurally diverse compounds with interesting chemical properties, which might be relevant to our compound (Zhou et al., 2022).
Physical Properties Analysis
The physical properties of isoquinoline derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. While specific data on "(1-oxo-2H-isoquinolin-5-yl) benzoate" was not found, studies on similar compounds provide a basis for understanding the physical characteristics that could be expected.
Chemical Properties Analysis
The chemical properties of isoquinoline derivatives, including acidity, basicity, reactivity with other chemical species, and stability, play a significant role in their utility in chemical synthesis and potential pharmaceutical applications. For example, the oxidative cross-dehydrogenative coupling of isoquinolines with methyl arenes for the synthesis of C1-benzyl and -benzoyl isoquinolines demonstrates the versatility and reactivity of isoquinoline structures, which could inform the chemical properties of "(1-oxo-2H-isoquinolin-5-yl) benzoate" (Wan, Lou, & Liu, 2015).
Scientific Research Applications
Isoquinoline Alkaloids Research
A study investigated the isoquinoline alkaloids from the rhizoma of Coptis chinensis. This research used column chromatographic techniques for isolation and purification. Seven isoquinoline alkaloids, including compounds with a structure similar to (1-oxo-2H-isoquinolin-5-yl) benzoate, were isolated from this plant for the first time (Qing, 2007).
Synthesis of Benzofuro and Naphtho Isoquinolines
Research on the synthesis of benzofuro[3,2-c]isoquinoline derivatives and naphtho[1′,2′:4,5]furo[3,2-c]isoquinolines has been conducted. This involved the condensation reaction of methyl 2-(chloromethyl)-benzoate with substituted salicylonitriles and further chemical processes (Kalugin & Shestopalov, 2011).
Mesomeric Betaines Formation
A study explored the formation of mesomeric betaines through the reaction of 3-ethynylquinoline with methyl bromobenzoates, followed by N-methylation. It led to the formation of compounds like 3-[((methoxycarbonyl)phenyl)ethynyl]-1-methylquinolinium salts (Schmidt et al., 2016).
Antibacterial Activity of Isoquinoline Derivatives
The synthesis and antibacterial activity of isochromene and isoquinoline derivatives were also studied. The structures of these compounds were elucidated using various spectroscopic methods, and they exhibited antimicrobial activity against several bacteria (Dabholkar & Tripathi, 2011).
Synthesis of Quinazolines as Antimicrobial Agents
Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate and its derivatives were synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed significant activity against various pathogens (Desai, Shihora, & Moradia, 2007).
Synthesis of Tetrahydrobenzo Isoquinolines
A method for synthesizing 2-oxo-4-sec-amino-2,3,5,6-tetrahydrobenzo[f]isoquinoline-1-carbonitriles through base-catalyzed ring transformation was developed. This process yielded excellent results and has potential applications in creating novel chemical structures (Pratap et al., 2007).
Total Synthesis of Isoquinoline Alkaloids
The total synthesis of benzo[c]phenanthridine alkaloids, including oxyavicine, oxynitidine, and oxysanguinarine, was achieved. This synthesis involved a key step of nickel-catalyzed annulation of o-halobenzaldimine with an alkyne (Korivi & Cheng, 2010).
Synthesis and Antitumor Evaluation
Novel 8,9,10,11-tetrahydro-7H,14H-benzo[4′,5′] thieno[2′,3′:4,5]-1,3-oxazino[3,2-b]isoquinoline-7,14-diones were synthesized and tested against human tumor cell lines, showing significant antitumor activity (Mahmoud et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(1-oxo-2H-isoquinolin-5-yl) benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15-13-7-4-8-14(12(13)9-10-17-15)20-16(19)11-5-2-1-3-6-11/h1-10H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWUPFYTTMMSTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2C=CNC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349766 |
Source
|
Record name | (1-oxo-2H-isoquinolin-5-yl) benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-oxo-2H-isoquinolin-5-yl) benzoate | |
CAS RN |
370872-09-6 |
Source
|
Record name | (1-oxo-2H-isoquinolin-5-yl) benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.